10-epi-gamma-Eudesmol

Catalog No.
S624386
CAS No.
15051-81-7
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-epi-gamma-Eudesmol

CAS Number

15051-81-7

Product Name

10-epi-gamma-Eudesmol

IUPAC Name

2-[(2R,4aS)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15+/m1/s1

InChI Key

WMOPMQRJLLIEJV-DOMZBBRYSA-N

SMILES

CC1=C2CC(CCC2(CCC1)C)C(C)(C)O

Canonical SMILES

CC1=C2CC(CCC2(CCC1)C)C(C)(C)O

Isomeric SMILES

CC1=C2C[C@@H](CC[C@@]2(CCC1)C)C(C)(C)O
  • Honeybush (Cyclopia subternata)
  • Rose-scented geranium (Pelargonium graveolens)
  • Hedychium species
  • Ferula assa-foetida oleo-gum-resin

The specific extraction method for 10-epi-gamma-Eudesmol depends on the plant material. Commonly used techniques include steam distillation and hydrodistillation, which separate the volatile compounds from the plant tissue through steam and water.

Potential biological activities

While research on 10-epi-gamma-Eudesmol is ongoing, several studies have investigated its potential biological activities, including:

  • Antimicrobial activity: Studies suggest that 10-epi-gamma-Eudesmol may exhibit antimicrobial properties against various bacterial and fungal strains .
  • Antioxidant activity: 10-epi-gamma-Eudesmol has shown potential antioxidant properties in some studies, potentially offering protection against cell damage caused by free radicals .
  • Tick repellent activity: Research suggests 10-epi-gamma-Eudesmol, along with other components of geranium essential oil, may act as a natural tick repellent .

10-epi-gamma-Eudesmol is a sesquiterpenoid compound classified under the eudesmane family. Its chemical structure features a hydroxy substituent at carbon 11, a double bond between carbons 4 and 5, and an inversion of configuration at carbon 10. This compound has been isolated from various natural sources, notably from the essential oil of Alpinia japonica and Eugenia langsdorffii, highlighting its significance in natural product chemistry . The molecular formula of 10-epi-gamma-Eudesmol is C15H26OC_{15}H_{26}O with a molecular weight of approximately 222.37 g/mol .

The primary reaction involving 10-epi-gamma-Eudesmol is catalyzed by the enzyme 10-epi-gamma-Eudesmol synthase (EC 4.2.3.84). This enzyme facilitates the conversion of (2E,6E)-farnesyl diphosphate to 10-epi-gamma-Eudesmol and diphosphate through a hydrolytic mechanism:

(2E,6E)farnesyl diphosphate+H2O10 epi gamma Eudesmol+diphosphate(2E,6E)-\text{farnesyl diphosphate}+H_2O\rightleftharpoons \text{10 epi gamma Eudesmol}+\text{diphosphate}

This reaction underscores the biochemical pathway leading to the formation of this compound from its precursor .

10-epi-gamma-Eudesmol exhibits notable biological activities, particularly as a repellent agent. Research has demonstrated its effectiveness against the lone star tick (Amblyomma americanum), suggesting potential applications in pest control. Additionally, studies indicate that it possesses acaricidal properties, which could be beneficial in agricultural settings . Its presence in essential oils also points to possible antimicrobial and anti-inflammatory effects, although further research is necessary to fully elucidate these activities.

Synthesis of 10-epi-gamma-Eudesmol can occur through both natural extraction and synthetic methods. The natural extraction typically involves isolating the compound from plant sources such as ginger (Zingiber zerumbet) and other aromatic plants. Synthetic approaches have been developed, including methods starting from readily available precursors like dihydrocarvone, leading to efficient production pathways for this compound .

The applications of 10-epi-gamma-Eudesmol are diverse, spanning several fields:

  • Agriculture: Its repellent and acaricidal properties make it a candidate for use in pest management strategies.
  • Pharmaceuticals: Potential antimicrobial and anti-inflammatory properties could lead to applications in drug development.
  • Cosmetics: As a component of essential oils, it may be utilized in fragrances and personal care products due to its pleasant aroma.

Interaction studies involving 10-epi-gamma-Eudesmol primarily focus on its biological activity against various pests and pathogens. For instance, its efficacy as a repellent against ticks indicates potential interactions with their sensory systems. Additionally, studies on its antimicrobial properties suggest interactions with bacterial cell membranes or metabolic pathways, although detailed mechanistic studies are still required to clarify these interactions .

Several compounds share structural similarities with 10-epi-gamma-Eudesmol, including:

  • Gamma-Eudesmol: A closely related sesquiterpenoid that differs primarily in stereochemistry.
  • Alpha-Eudesmol: Another isomer with distinct biological properties.
  • Beta-Eudesmol: Similar in structure but with different functional groups affecting its activity.

Comparison Table

CompoundStructural FeaturesBiological Activity
10-epi-gamma-EudesmolHydroxy at C-11; double bond C4-C5Repellent against ticks; acaricidal
Gamma-EudesmolHydroxy at C-11; different stereochemistryAntimicrobial; used in traditional medicine
Alpha-EudesmolHydroxy at C-9; different stereochemistryAntimicrobial; potential anti-inflammatory
Beta-EudesmolHydroxy at C-7; different functional groupsAntimicrobial; used in perfumery

XLogP3

3.4

Appearance

Oil

Wikipedia

10-epi-gamma-eudesmol

Dates

Modify: 2023-08-15

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